Z-D-VAL-LEU-OH

Description

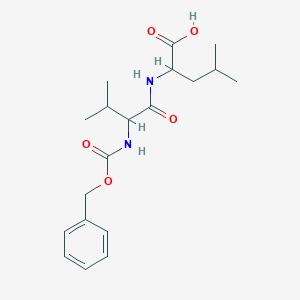

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNKBDCDDUXJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20319323 | |

| Record name | Z-Val-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17708-79-1 | |

| Record name | NSC343731 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Val-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical and Biological Activities of Z D Val Leu Oh and Its Analogs

Enzyme Interaction Profiles and Inhibitory Activities

The fundamental structure of Z-D-VAL-LEU-OH, featuring a benzyloxycarbonyl (Z) protecting group and a dipeptide core, makes it a candidate for interaction with various enzymes, particularly proteases that recognize and cleave peptide bonds.

Protease Inhibition Studies

Peptide-based molecules are a cornerstone of protease inhibitor research, designed to mimic natural substrates and block the catalytic activity of these enzymes. researchgate.net Dysregulated protease activity is implicated in numerous diseases, making inhibitors valuable as research tools and therapeutic candidates. researchgate.net Depending on their design, these inhibitors can be non-covalent, binding reversibly to the enzyme's active site, or covalent, forming a more permanent bond. researchgate.net

Serine proteases, such as chymotrypsin (B1334515), are a major class of proteolytic enzymes. The study of their inhibition is well-established, with natural inhibitors like serpins controlling their activity in vivo. Analogs of this compound, particularly dipeptides containing a D-amino acid followed by an L-amino acid, have shown significant inhibitory activity against chymotrypsin.

Research into dipeptide amides containing a D-Leu-L-Phe sequence revealed potent, competitive inhibition of chymotrypsin. These studies suggest a specific inhibitory conformation where the C-terminal group fits into the chymotrypsin S1 specificity site, while a hydrophobic core formed by the D-Leu and L-Phe side chains interacts with the S2 or S1' site. The introduction of a fluorine atom at the para-position of a C-terminal benzylamide group in the analog H-D-Leu-Phe-NH-CH2-C6H4F-p resulted in a six-fold increase in inhibitory activity, making it a highly potent chymotrypsin inhibitor.

Table 1: Inhibitory Activity of D-Leu-L-Phe Analogs against α-Chymotrypsin

This interactive table details the inhibition constants (Ki) for various dipeptide amide analogs, highlighting the structural requirements for potent chymotrypsin inhibition.

| Compound | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|

| H-D-Leu-Phe-NH-CH2-C6H5 (n=1) | 3.6 µM | Competitive |

| H-D-Leu-Phe-NH-BzlF | 0.61 µM | Competitive |

| H-D-Leu-Phe-NH-CH2-C6H4F-p | 6.1 x 10⁻⁷ M (0.61 µM) | Competitive |

Aspartic proteases are characterized by a catalytic dyad of aspartic acid residues in their active site, which are crucial for their function. nih.govmdpi.com These enzymes are involved in a wide range of biological processes, including plant defense and pathogen virulence. mdpi.com Inhibitors of aspartic proteases are often designed with "warheads" that can interact with both catalytic aspartate residues. nih.gov A common strategy involves using a hydrazine (B178648) moiety, which can be protonated at the acidic pH where many aspartic proteases are active, allowing it to form ionic interactions with the carboxylic acids of the catalytic dyad. nih.gov

While specific studies detailing the interaction of this compound or its direct analogs with aspartic proteases are not prominent, the general principles of peptide-based inhibition apply. The peptide backbone could position its side chains within the enzyme's specificity pockets, but effective inhibition would likely require modification to include a functional group capable of strongly interacting with the catalytic aspartates.

Metalloaminopeptidases are a large class of enzymes that contain one or two metal ions, typically zinc, in their active center and cleave amino acids from the N-terminus of peptides. nih.gov They are implicated in diseases like cancer and malaria. nih.gov Many effective inhibitors are non-covalent ligands that chelate the active site metal ion(s). nih.gov

Peptide-like molecules are a major focus of inhibitor design for these enzymes. Bestatin, which mimics a Phe-Leu dipeptide, is a classic example of a competitive, active site-directed inhibitor. nih.gov More complex tri- and tetrapeptides containing hydrophobic residues like valine and leucine (B10760876) have been shown to be potent inhibitors of aminopeptidase (B13392206) N, owing to extensive interactions with the S1, S1', S2', and S3' pockets of the enzyme. nih.gov Furthermore, phosphinic pseudotripeptides, such as an analog of Glu-Leu-Ala, have demonstrated high affinity for glutamyl aminopeptidase with a Ki of 0.8 nM. nih.gov Research has also focused on creating phosphinate inhibitors with a modified peptide backbone, which have shown submicromolar activity against human aminopeptidase N (APN). nih.gov

Modulatory Effects on Other Enzyme Systems

Beyond proteases, peptide structures can modulate other enzyme systems. A notable example is the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Peptides derived from food sources are known to possess ACE-inhibitory activity. Studies have shown that the presence of a branched-chain amino acid like leucine (Leu) at either the C-terminal or N-terminal position can significantly influence this activity. mdpi.com The repetition of Ile and Leu in a peptide sequence may produce a synergistic effect, enhancing ACE inhibition. mdpi.com

Table 2: Examples of ACE Inhibitory Peptides

This interactive table presents peptides with demonstrated Angiotensin-Converting Enzyme (ACE) inhibitory activity, showing their source and potency (IC50).

| Peptide Sequence | Source | IC50 |

|---|---|---|

| Ile-Leu-Lys-Pro | Duck Egg White | Not specified |

| Gly-Asn-Gly-Ser-Gly-Tyr-Val-Ser-Arg | Sipuncula | 14.5 µM |

| Met-Gly-Pro | Porcine Skin Gelatin | Not specified |

| Leu-Ser-Trp | Soy Protein | Not specified |

Cell-Based Biological Responses

The interaction of dipeptides and their analogs with cellular machinery can elicit a variety of biological responses. These effects are often mediated through the inhibition of specific enzymes or the disruption of protein-protein interactions that regulate cellular signaling pathways.

For instance, studies on dipeptides containing acidic amino acid residues have demonstrated an inhibitory effect on the degranulation of rat basophil leukemia (RBL-2H3) cells. The dipeptide L-histidyl-L-glutamic acid (His-Glu) was found to suppress microtubule reorganization following antigen stimulation. Immunoblot analysis revealed that this effect was mediated by the significant suppression of the phosphorylation of phosphoinositide 3-kinase (PI3K) and Akt, key components of intracellular signaling pathways that lead to degranulation. This indicates that specific dipeptides can modulate complex cellular events by targeting critical signaling nodes.

In the context of fungal pathogens, secreted aspartic proteases (Saps) are crucial for processes like biofilm formation. The application of aspartyl protease inhibitors has been shown to be effective in preventing the development of Candida albicans biofilms, demonstrating a significant cell-based response to enzyme inhibition.

Antimicrobial Research and Applications

The search for novel antimicrobial agents has led to the investigation of various peptide derivatives, including those based on Leucine (Leu) and Valine (Val). Dipeptide aldehydes, which are structurally related to this compound, have been identified as potent inhibitors of proteases. nih.gov Research into Leu-Val based dipeptides has revealed their potential as both antimicrobial and antimalarial agents. nih.govfrontiersin.org The effectiveness of these peptides is often attributed to their ability to disrupt microbial cell membranes. nih.gov

Studies have shown that the composition of these peptides significantly influences their antimicrobial strength. For instance, peptides rich in leucine have demonstrated 4- to 16-fold stronger antimicrobial activity compared to those rich in valine. nih.gov Leucine-rich peptides tend to act by disrupting the membrane, whereas valine-containing peptides are thought to form small channels. nih.gov

The antimicrobial efficacy of aldehydes, a functional group present in related dipeptide aldehydes, is well-documented. nih.govcore.ac.uk Their mechanism often involves the destruction of the bacterial cell membrane. nih.gov Cinnamaldehyde, for example, is a well-known antimicrobial aldehyde. nih.govmdpi.com Dipeptide aldehydes themselves show potent and selective inhibitory activity against certain proteases in vitro. nih.gov

In a study on novel Leu-Val dipeptide-carboxamide derivatives, several compounds exhibited significant antimicrobial activity against a range of pathogens. nih.govfrontiersin.org The minimum inhibitory concentrations (MIC) were determined for various bacterial and fungal strains, highlighting their potential for clinical applications. nih.govfrontiersin.org

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Leu-Val Based Dipeptide Derivatives

| Compound | S. aureus (M) | B. subtilis (M) | E. coli (M) | S. typhi (M) | C. albicans (M) | A. niger (M) |

|---|---|---|---|---|---|---|

| 8a | 1.2 x 10⁻³ | 6.0 x 10⁻³ | - | Active | - | - |

| 8b | 1.1 x 10⁻³ | 5.7 x 10⁻⁴ | 9.5 x 10⁻⁴ | Active | - | 1.3 x 10⁻⁴ |

| 8c | - | - | - | - | 1.3 x 10⁻³ | - |

| 8d | - | - | - | Active | - | - |

| 8h | - | - | - | - | 1.3 x 10⁻³ | - |

| 8j | - | 6.5 x 10⁻⁴ | - | - | - | - |

Data sourced from a study on novel Leu-Val based dipeptides. nih.govfrontiersin.org A '-' indicates data was not reported or the compound was not among the most active for that strain.

Furthermore, antimicrobial peptides (AMPs) Leg1 and Leg2, identified in chickpea hydrolysates, have shown additive antimicrobial effects when combined with sodium benzoate (B1203000) against Escherichia coli and Bacillus subtilis. mdpi.com These peptides also displayed antifungal activity against Saccharomyces cerevisiae and Zygosaccharomyces bailii. mdpi.com

Antiproliferative and Cytotoxic Activity in Related Compounds

While direct studies on the antiproliferative activity of this compound are limited, research on structurally related compounds provides significant insights. Dipeptide aldehydes served as the foundational structures for the development of bortezomib, a clinically used proteasome inhibitor in cancer therapy. nih.gov The proteasome's role in degrading proteins involved in the cell cycle makes it a key target in oncology.

Hepsin, a serine protease overexpressed in several cancers, including prostate cancer, is another target for dipeptide-based inhibitors. nih.gov Its role in cancer progression and metastasis makes it a valuable diagnostic and therapeutic biomarker. nih.gov Structure-activity relationship studies have identified potent Leu-Arg dipeptide-based hepsin inhibitors. nih.gov For example, the p-guanidinophenylalanine-based dipeptide analog 22a showed strong hepsin-inhibitory activity with a Kᵢ of 50.5 nM and 22-fold selectivity over the related protease matriptase. nih.gov

The cytotoxic activity of various other small organic molecules is an active area of research. du.ac.in For instance, derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acids have been synthesized and screened for their antiproliferative activity against human cancer cell lines, with some exhibiting promising results compared to cisplatin. nih.gov Similarly, studies on fenugreek seeds have isolated compounds like diosgenin (B1670711) and yamogenin (B1678165) that show cytotoxic activity against cell lines such as SKOV-3 and HeLa. nih.gov

Table 2: Cytotoxic Activity of Selected Compounds Against Cancer Cell Lines

| Compound/Extract | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Diosgenin | SKOV-3 | 19.3 ± 0.97 |

| Yamogenin | SKOV-3 | 16.7 ± 0.08 |

| Fraction C (Fenugreek) | HeLa | 3.91 ± 0.03 |

| Fraction C (Fenugreek) | SKOV-3 | 3.97 ± 0.07 |

| Fraction C (Fenugreek) | MOLT-4 | 7.75 ± 0.37 |

| Pomolic acid 3β-acetate | MCF-7 | 59.4 |

| Rotungenic acid | MCF-7 | 52.7 |

Data compiled from studies on natural product cytotoxicity. nih.govresearchgate.net

Modulation of Intracellular Signaling Pathways

Dipeptide analogs and related structures can modulate intracellular signaling pathways through various mechanisms, most notably by inhibiting key enzymes. As mentioned, N-protected dipeptide aldehydes are effective inhibitors of lysosomal cysteine proteases like cathepsins B and L at nanomolar concentrations. nih.gov Dipeptide aldehydes with a free amino group also show potent, single-digit nanomolar activity against cathepsin L, demonstrating high selectivity. nih.gov

The inhibition of proteases such as hepsin by dipeptide analogs directly impacts signaling pathways associated with cell proliferation and metastasis in cancer. nih.gov Furthermore, dipeptide and diketopiperazine analogs have been investigated as ligands for opioid receptors, which are crucial components of G-protein-coupled receptor (GPCR) signaling pathways that modulate pain and other neurological functions. uthscsa.edu

The specific amino acids within a peptide sequence can also influence signaling. In cannabinoid receptors, the presence of a leucine versus a valine residue at position 6.51 regulates how ligands like Δ⁹-tetrahydrocannabinol (THC) bind and activate the receptor, thereby affecting downstream GPCR signaling. nih.gov This highlights the critical role of individual amino acid side chains in mediating protein-ligand interactions and subsequent cellular responses.

Receptor Binding and Interaction Studies

The interaction of dipeptides and their analogs with protein receptors is fundamental to their biological activity. Studies on cannabinoid receptors CB1 and CB2 have revealed that the identity of the amino acid at position 6.51 is a key determinant for ligand binding and receptor activation. nih.gov The flexible side chain of Leucine in the CB1 receptor allows the alkyl chain of THC to adopt a conformation that initiates receptor activation, a process not feasible with the more rigid Valine side chain in the CB2 receptor. nih.gov Swapping these residues in mutant receptors confirmed these findings: a CB1 receptor with a L6.51V mutation could not be activated by THC, while a CB2 receptor with a V6.51L mutation was efficiently activated by it. nih.gov

In the context of enzyme inhibition, dipeptide-based inhibitors have been designed to bind to the active site of proteases. For instance, a p-guanidinophenylalanine-based dipeptide analog was developed to bind to the catalytic domain of hepsin, showing strong inhibitory activity. nih.gov Similarly, dipeptide aldehydes interact with cysteine proteases like cathepsins. nih.gov Molecular docking studies on novel Leu-Val dipeptides have also shown good interaction with target protein residues in silico, correlating with their observed antimicrobial and antimalarial activities. nih.govfrontiersin.org These studies underscore the importance of specific molecular interactions in the function of these dipeptide compounds.

Mechanism of Action and Molecular Recognition

Elucidation of Specific Molecular Targets

At present, detailed studies specifically identifying the primary molecular targets of Z-D-VAL-LEU-OH are not extensively available in the public scientific literature. However, based on its structure as a protected dipeptide, it is hypothesized to interact with various proteases, such as carboxypeptidases or other peptidases that recognize dipeptide motifs. The D-amino acid at the N-terminus may confer resistance to cleavage by some common proteases, suggesting a potential role as an inhibitor rather than a substrate for certain enzymes. Further research is required to definitively identify and validate the specific enzymatic targets of this compound.

Enzyme-Substrate/Inhibitor Complex Formation and Kinetic Analyses

The interaction of this compound with enzymes is expected to follow the principles of enzyme-substrate or enzyme-inhibitor kinetics, leading to the formation of a transient complex.

The initial interaction between this compound and an enzyme's active site is likely to be governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The bulky benzyloxycarbonyl group and the side chains of the valine and leucine (B10760876) residues would play significant roles in the initial binding and orientation within the active site. Whether this initial non-covalent complex proceeds to form a covalent intermediate would depend on the specific enzyme and its catalytic mechanism. For instance, in the case of serine or cysteine proteases, the hydroxyl or thiol group of a catalytic residue could potentially attack the carbonyl carbon of the peptide bond, leading to a transient covalent acyl-enzyme intermediate.

To date, specific kinetic parameters such as the Michaelis constant (Km), catalytic rate constant (kcat), and inhibition constant (Ki) for the interaction of this compound with specific enzymes have not been reported in widely accessible literature. The determination of these parameters would require experimental kinetic assays using purified enzymes and varying concentrations of this compound. Such studies would be crucial to quantify its binding affinity and to distinguish between different modes of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Detailed Binding Site Analysis and Identification of Interaction Motifs

A detailed analysis of the binding site of a target enzyme in complex with this compound would provide insights into the specific molecular interactions that govern its recognition and affinity. Techniques such as X-ray crystallography or NMR spectroscopy would be necessary to resolve the three-dimensional structure of the enzyme-ligand complex. This would allow for the identification of key amino acid residues in the enzyme's active site that form hydrogen bonds, salt bridges, or hydrophobic contacts with the different moieties of this compound, thereby defining the interaction motifs.

Pathways of Enzymatic Hydrolysis and Transpeptidation

The fate of this compound upon binding to an enzyme can follow different pathways. If it acts as a substrate, the peptide bond between the D-valine and L-leucine residues would be susceptible to enzymatic hydrolysis. This would result in the cleavage of the dipeptide into its constituent protected amino acid and amino acid. The presence of the D-valine residue may, however, hinder or slow down this process in enzymes that are stereospecific for L-amino acids.

Applications in Chemical Biology and Medicinal Chemistry Research

Role as Peptide Synthesis Reagents and in Methodological Advancement

Protected dipeptides like Z-D-VAL-LEU-OH are crucial reagents in peptide synthesis. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the N-terminus of the D-valine, preventing unwanted side reactions during the formation of peptide bonds. This allows for the controlled, stepwise elongation of a peptide chain.

The incorporation of a D-amino acid, such as D-valine, is a key strategy in methodological advancement for creating peptides with enhanced properties. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability is a significant advantage in the development of therapeutic peptides. The synthesis process often involves coupling the protected D-valine with L-leucine using agents like dicyclohexylcarbodiimide to facilitate peptide bond formation evitachem.com. The resulting dipeptide can then be used in further synthetic steps.

The use of such building blocks is integral to solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry that has enabled the creation of peptides with over 150 amino acid residues.

Development of Specific Enzyme Inhibitors

Dipeptides and their derivatives are frequently explored as inhibitors of specific enzymes, particularly proteases. The sequence of amino acids in a peptide can mimic the natural substrate of an enzyme, allowing it to bind to the active site and block its function. Dipeptides containing sterically constrained amino acids have been shown to act as effective competitive inhibitors of enzymes like chymotrypsin (B1334515) nih.gov.

For instance, research on dipeptides containing (E)-2,3-methanophenylalanine demonstrated potent inhibitory activity, with the inhibition constant (Ki) depending on the specific configuration of the amino acid residues nih.gov. In some cases, these dipeptides can lead to the irreversible inactivation of the target enzyme nih.gov. While specific studies on this compound as an enzyme inhibitor are not prominent, its structure suggests potential. The Val-Leu sequence could target proteases that have a preference for hydrophobic residues at their cleavage sites. Furthermore, peptides derived from natural food sources have been identified as potent inhibitors of enzymes like the Angiotensin-Converting Enzyme (ACE), which is involved in blood pressure regulation scielo.br.

Research Tools for Elucidating Protease Mechanisms

Protected dipeptides are valuable tools for probing the mechanisms of proteolytic enzymes. By designing peptides that act as substrates or inhibitors, researchers can study the enzyme's specificity, kinetics, and catalytic mechanism. For example, the cleavage patterns of various peptides by porcine pancreas elastase were examined to determine its structural preferences for substrates nih.gov.

The study of how enzymes like chymotrypsin interact with synthetic peptides, including the formation of enzyme-substrate intermediates, provides fundamental insights into their biological function nih.gov. Computational methods, such as quantum mechanical and molecular mechanical (QM/MM) approaches, are increasingly used in conjunction with experimental studies to provide a detailed understanding of these enzymatic mechanisms on a molecular level nih.gov. The specific D-amino acid configuration in this compound can be used to investigate the stereoselectivity of proteases and how they differentiate between L- and D-amino acids.

Design of Peptidomimetics for Therapeutic Exploration

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and target affinity. The incorporation of non-canonical amino acids, including D-amino acids like D-valine, is a common strategy in the design of peptidomimetics nih.govdntb.gov.ua. These modifications can induce specific secondary structures, increase resistance to proteolytic degradation, and ultimately enhance pharmacological potency nih.gov.

Retro-inverso peptides, which involve reversing the direction of one or more peptide bonds, are a class of peptidomimetics that exhibit improved stability while often retaining biological activity core.ac.uk. The design of peptidomimetics is a key area of drug discovery, with ongoing efforts to develop new molecules for a wide range of therapeutic applications acs.org.

Exploration as Potential Anti-Cancer Agents

Dipeptides and their derivatives have been investigated for their potential as anti-cancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation or the modulation of signaling pathways. While direct studies on this compound for anti-cancer activity are not available, related research provides a strong rationale for such exploration. For example, dipeptides are known to exhibit a range of biological activities, including anti-tumor effects researchgate.net. The design of peptidomimetics based on peptide sequences is a promising strategy in the development of new cancer therapies.

Investigation of Antimicrobial Properties

There is growing interest in the antimicrobial properties of peptides and their derivatives due to the rise of antibiotic resistance nih.gov. Dipeptide carboxamide scaffolds based on the Leu-Val sequence have been synthesized and shown to possess potent antimicrobial and antimalarial properties nih.govfrontiersin.org. The antimicrobial activity of these compounds is influenced by the specific amino acid residues and their arrangement.

Studies comparing leucine-rich and valine-rich helical peptides have shown that leucine-rich peptides often display stronger antimicrobial activity nih.gov. The incorporation of D-amino acids into antimicrobial peptides is a known strategy to create sequences that are less hemolytic (toxic to red blood cells) while maintaining or even enhancing their antimicrobial potency and stability mdpi.com. The Val-Leu combination in this compound makes it a candidate for investigation in the development of new antimicrobial agents.

Activity of Leu-Val Dipeptide Derivatives Against Various Microbes

| Compound | Target Microbe | MIC (M) | Reference |

|---|---|---|---|

| 8a | S. aureus | 1.2 x 10⁻³ | nih.gov |

| 8b | S. aureus | 1.1 x 10⁻³ | nih.gov |

| 8b | E. coli | 9.5 x 10⁻⁴ | nih.gov |

| 8b | A. niger | 1.3 x 10⁻⁴ | nih.gov |

| 8j | P. berghei | Most Active In Vivo | frontiersin.org |

Modulation of Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) with small molecules and peptides is a significant area of drug discovery nih.gov. PPIs are fundamental to most biological processes, and their dysregulation is often implicated in disease nih.gov. Cyclic and macrocyclic peptides are particularly effective at mimicking protein interfaces to disrupt PPIs due to their conformational rigidity and metabolic stability nih.gov.

While this compound is a linear dipeptide, it can serve as a fragment or starting point for the design of more complex peptidomimetics aimed at modulating PPIs. The incorporation of D-amino acids can help to stabilize specific conformations, such as β-turns, which are often found at protein interaction sites. The design of such molecules can be aided by computational approaches to create potent and selective modulators of PPIs involved in pathological processes nih.gov.

Conceptual Contributions to Drug Delivery Systems.

The design of peptide-drug conjugates (PDCs) is a significant area where the concepts embodied by this compound are relevant. PDCs consist of three key building blocks: a homing peptide that targets specific cells or tissues, a potent cytotoxic drug, and a linker that connects them. Short peptide sequences, like the Val-Leu motif, can be incorporated into these systems as part of the linker or as components of the targeting peptide itself. The carbobenzoxy (Z) group in this compound is a classic example of a protecting group used during peptide synthesis to ensure the correct sequence is assembled. This principle of controlled, stepwise synthesis is fundamental to creating the complex architectures of PDCs.

Furthermore, the hydrophobic nature of both valine and leucine (B10760876) residues can be exploited in the design of self-assembling drug delivery systems. Amphiphilic peptides, which contain both hydrophobic and hydrophilic domains, can self-assemble into various nanostructures such as micelles or nanotubes. These structures can encapsulate hydrophobic drugs, protecting them from degradation in the bloodstream and facilitating their delivery to target sites. The D-amino acid configuration of the valine in this compound introduces a key conceptual element: resistance to enzymatic degradation. Peptides composed of naturally occurring L-amino acids are often rapidly broken down by proteases in the body. By incorporating D-amino acids, the resulting peptide becomes less susceptible to proteolysis, thereby increasing its stability and circulation time in vivo—a critical attribute for effective drug delivery.

The table below summarizes the conceptual contributions of this compound's structural features to drug delivery system design.

| Structural Feature | Conceptual Contribution to Drug Delivery Systems |

| D-Valine | Enhanced enzymatic stability, leading to longer in vivo half-life of peptide-based carriers. |

| Leucine | Contributes to the hydrophobic core of self-assembling nanocarriers, enabling encapsulation of poorly soluble drugs. |

| Val-Leu Dipeptide Sequence | Can serve as a recognition motif for specific enzymes at a target site, allowing for controlled drug release. |

| Carbobenzoxy (Z) Group | Represents a foundational protecting group strategy essential for the precise chemical synthesis of complex peptide-based delivery systems. |

Utility in Proteomics and Enzyme Activity Assays.

The Val-Leu dipeptide sequence is a substrate for various proteases, making this compound and similar molecules useful tools in proteomics and for studying enzyme activity. These applications are critical for understanding disease pathways and for the discovery of new therapeutic agents.

In the field of proteomics, a technique known as activity-based protein profiling (ABPP) utilizes chemical probes to identify and characterize active enzymes within complex biological samples. While not a probe itself, this compound can serve as a foundational structure for the design of such probes. An activity-based probe typically consists of a recognition element (like a dipeptide sequence), a reactive group (or "warhead") that covalently binds to the active site of the enzyme, and a reporter tag for detection. The D-Val-Leu sequence could be tailored to target specific proteases, and the incorporation of a D-amino acid could provide selectivity for certain enzymes or confer resistance to cleavage by non-target proteases, allowing the probe to "find" its target more effectively.

Furthermore, dipeptides are frequently used to develop specific substrates for enzyme activity assays. These assays are essential for screening potential enzyme inhibitors in drug discovery programs. For instance, a synthetic substrate might consist of the D-Val-Leu sequence linked to a reporter molecule, such as a chromophore or a fluorophore. When the substrate is cleaved by the target enzyme, the reporter molecule is released, generating a measurable signal. The use of a D-amino acid in the substrate can be a strategic choice to probe the stereospecificity of an enzyme's active site.

The following table outlines the utility of this compound and related dipeptides in these research areas.

| Application Area | Specific Utility of this compound and Analogues | Research Findings and Implications |

| Proteomics (Activity-Based Protein Profiling) | Serves as a scaffold for the design of selective activity-based probes to target specific proteases. The D-amino acid can enhance probe stability and target specificity. | Enables the identification and functional characterization of enzymes in disease states, providing potential new targets for drug development. |

| Enzyme Activity Assays | Can be modified to create chromogenic or fluorogenic substrates for measuring the activity of proteases that recognize the Val-Leu sequence. The D-Val can be used to investigate enzyme stereoselectivity. | Facilitates high-throughput screening of compound libraries to identify novel enzyme inhibitors for therapeutic use. |

| Enzyme Inhibition Studies | Acts as a competitive inhibitor or a building block for more complex inhibitors of certain proteases. | Provides insights into the structure and function of enzyme active sites, aiding in the rational design of more potent and selective inhibitors. |

Concluding Remarks and Future Research Perspectives

Current Challenges and Limitations in Z-D-VAL-LEU-OH Research

Research on specific dipeptides such as this compound faces several challenges that are common to the broader field of peptide science.

Synthetic and Purification Hurdles : The chemical synthesis of peptides, including seemingly simple dipeptides, involves complex steps such as the use of protecting groups and coupling reagents. biomatik.com These processes often have poor atom economy and can generate significant chemical waste. researchgate.net Achieving high purity can be laborious, requiring advanced chromatographic techniques to remove side-products and unreacted starting materials. biomatik.comnih.gov For peptides containing D-amino acids, there is also the risk of racemization during synthesis, where the intended stereochemistry is altered, potentially affecting biological activity. conceptlifesciences.com

Analytical Complexity : A significant analytical challenge stems from the fact that changing an amino acid's configuration from the naturally occurring L-form to the D-form does not alter the peptide's mass-to-charge ratio. tandfonline.com This makes the identification and characterization of D-amino acid-containing peptides (DAACPs) difficult using standard mass spectrometry alone, often requiring supplementary techniques like ion mobility-mass spectrometry or chiral chromatography for confirmation. tandfonline.comresearchgate.net

Biological Instability and Permeability : While the inclusion of a D-amino acid like D-Valine significantly enhances resistance to degradation by endogenous proteases, peptides in general still face challenges with biological stability and cell permeability. conceptlifesciences.comnih.gov Their peptide bonds can be susceptible to hydrolysis, and their typically polar nature can limit their ability to cross cellular membranes to reach intracellular targets. conceptlifesciences.com

Limited Specific Research : There is a lack of extensive, specific research focused solely on this compound. Much of the knowledge must be extrapolated from studies on similar D-amino acid-containing peptides or general peptide chemistry, which limits a precise understanding of its unique biological activities and potential.

Emerging Avenues for Biochemical and Biomedical Applications

Despite the challenges, the unique structural features of this compound open up several exciting avenues for future applications. The presence of the D-Valine residue is key, as it confers enhanced stability against enzymatic breakdown, a critical attribute for therapeutic candidates. nih.govmdpi.com

Enzyme Inhibitors : Peptides incorporating D-amino acids are highly resistant to proteolysis and can serve as potent and stable inhibitors of enzymes, particularly proteases. nih.gov this compound could be investigated as an inhibitor for various proteases implicated in diseases, mirroring strategies used to develop D-peptides as inhibitors for viral proteases like the 3CL protease in SARS-CoV-2. nih.gov

Antimicrobial Agents : The incorporation of D-amino acids is a known strategy to enhance the activity and stability of antimicrobial peptides. mdpi.commdpi.com Future research could explore the potential of this compound as a core structure for developing new classes of antibiotics that are less susceptible to bacterial resistance mechanisms.

Biomaterial Scaffolds : Peptides with enhanced biostability are attractive building blocks for creating novel biomaterials, such as hydrogels for 3D cell culture or drug delivery systems. nih.govnih.gov The self-assembly properties of dipeptides could be harnessed, with this compound serving as a stable component to create functionalized scaffolds. nih.gov

Neuroprotective Agents : Certain dipeptides have been implicated in neuroprotective functions. researchgate.net Given its stability, this compound could be explored as a candidate for studying or potentially treating neurodegenerative conditions where enzymatic degradation of therapeutic peptides is a concern.

Integration with Advanced Omics Technologies (e.g., Phosphoproteomics)

The integration of specific chemical probes like this compound with high-throughput "omics" technologies, particularly phosphoproteomics, represents a powerful strategy to elucidate complex cellular signaling pathways. nih.govnih.gov Phosphoproteomics allows for the large-scale, unbiased analysis of protein phosphorylation, a key post-translational modification that governs vast cellular processes. nih.govportlandpress.com

If this compound is found to inhibit a specific protein kinase or phosphatase, it can be used as a chemical tool to perturb a signaling network. By treating cells with the compound and subsequently performing mass spectrometry-based phosphoproteomics, researchers can obtain a global snapshot of the downstream effects of this inhibition. nih.govkaust.edu.sa This approach can:

Identify Novel Substrates : Uncover previously unknown substrates of the targeted enzyme.

Map Signaling Cascades : Elucidate the specific signaling pathways modulated by the compound, revealing connections between different cellular processes. portlandpress.com

Discover Off-Target Effects : Provide a comprehensive view of the compound's specificity and identify any unintended interactions within the cell.

Reveal Drug Resistance Mechanisms : Help understand how cancer cells adapt their signaling networks to resist targeted therapies, potentially identifying new combination treatment strategies. nih.gov

This combination of a specific chemical probe with a global analytical technique generates valuable, hypothesis-generating data that can accelerate the discovery of new therapeutic targets. nih.gov

Potential for Rational Drug Design and Development

Simple, structurally defined molecules like this compound are excellent starting points for rational drug design. Its dipeptide structure can serve as a "privileged scaffold"—a molecular framework that is known to bind to certain biological targets and can be systematically modified to create more potent and selective drugs. nih.govibmmpeptide.com

Scaffold-Based Design : The Val-Leu core can be used as a template. By keeping this core intact, medicinal chemists can create libraries of related compounds by modifying the N-terminal protecting group (the "Z" group) and the C-terminal carboxylic acid. This allows for the exploration of structure-activity relationships (SAR) to optimize binding and biological effect. biosolveit.de

Fragment-Based Drug Discovery (FBDD) : As a small molecule, this compound could be used in FBDD screens to identify low-affinity binders to a protein target of interest. Once a "hit" is identified, computational modeling and structural biology techniques (like X-ray crystallography) can be used to guide the elaboration of the dipeptide fragment into a high-affinity lead molecule. nih.gov

Computational and AI-Driven Design : Modern computational tools and artificial intelligence can accelerate the design process. nih.gov The structure of this compound can be used as an input for algorithms that predict how modifications will affect its binding to a target protein. acs.org These in silico methods can screen vast virtual libraries of compounds, prioritizing a smaller number of promising candidates for chemical synthesis and biological testing, thereby saving significant time and resources.

The table below summarizes potential future research directions for this compound.

| Research Avenue | Key Challenge to Overcome | Enabling Technology | Potential Outcome |

| Protease Inhibitor Development | Low cell permeability and bioavailability. | Lipidation, Cyclization, Formulation Optimization. | Novel, stable therapeutics for viral or metabolic diseases. |

| Antimicrobial Drug Discovery | Potential for cytotoxicity or immunogenicity. | Structure-Activity Relationship (SAR) studies. | New class of antibiotics resistant to enzymatic degradation. |

| Signaling Pathway Analysis | Lack of known specific biological target. | High-throughput screening, Chemical Proteomics. | A validated chemical probe for studying kinase/phosphatase pathways. |

| Peptidomimetic Design | Transitioning from a peptide to a more "drug-like" small molecule. | Computational Modeling, Scaffold Hopping. | Orally bioavailable drugs with improved pharmacokinetic profiles. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-D-VAL-LEU-OH, and how do researchers optimize yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu protection strategies. Critical parameters include coupling reagent selection (e.g., HBTU or DIC), solvent polarity, and deprotection efficiency. For purity optimization, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) gradients is recommended. Yield improvements often involve iterative adjustments to reaction stoichiometry and temperature .

- Data Consideration : Track coupling efficiency via Kaiser tests and quantify purity using UV-Vis integration (≥95% threshold for publication-grade compounds) .

Q. How do researchers characterize the stereochemical integrity of this compound?

- Methodological Answer : Circular dichroism (CD) spectroscopy and chiral HPLC are standard for verifying D-configuration retention. Nuclear Overhauser Effect (NOE) NMR experiments can resolve diastereomer formation, a common challenge due to racemization during synthesis .

- Troubleshooting : If unexpected peaks appear in HPLC, perform Marfey’s reagent derivatization to confirm amino acid configuration .

Q. What analytical techniques are recommended for assessing this compound stability under varying pH conditions?

- Methodological Answer : Accelerated stability studies using phosphate-buffered solutions (pH 3–9) at 25°C and 40°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free valine or leucine residues). Data should be analyzed using first-order kinetics to estimate shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing literature, focusing on variables such as assay type (e.g., enzyme inhibition vs. cell viability), solvent systems (DMSO vs. aqueous buffers), and purity thresholds. Use statistical tools like ANOVA to identify confounding factors. Replicate key experiments under controlled conditions to isolate discrepancies .

- Case Example : If Study A reports IC₅₀ = 10 µM (enzyme assay) and Study B finds no activity (cell-based assay), test the compound’s membrane permeability using Caco-2 cell models .

Q. What strategies are effective for integrating this compound into computational drug design workflows?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding affinities with target proteases. Validate simulations with molecular dynamics (MD) using GROMACS, focusing on RMSD and hydrogen bond stability. Cross-reference results with experimental IC₅₀ values to refine force field parameters .

- Data Workflow :

| Step | Tool/Method | Output |

|---|---|---|

| Docking | AutoDock Vina | Binding pose and ΔG |

| MD Simulation | GROMACS | Stability metrics (RMSD < 2Å) |

| Experimental Validation | Enzyme kinetics | IC₅₀ correlation |

Q. How should researchers design experiments to evaluate this compound’s role in modulating protein-protein interactions (PPIs)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff). Pair with mutagenesis studies (e.g., alanine scanning) to identify critical residues. For cellular validation, employ fluorescence resonance energy transfer (FRET) probes in live-cell imaging .

Q. What ethical and data management considerations apply to studies involving this compound in preclinical models?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Use electronic lab notebooks (ELNs) like LabArchives for traceability. For animal studies, follow ARRIVE guidelines and obtain institutional ethics approval (IACUC protocol # required). Include raw spectra and chromatograms in supplementary materials .

Methodological Frameworks

- Research Question Formulation : Apply the PICO framework (Population: target enzyme; Intervention: this compound; Comparison: known inhibitors; Outcome: binding affinity) to ensure clarity .

- Contradiction Analysis : Use root-cause analysis (RCA) templates to document variables like batch-to-batch variability or assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.